[2-(1H-1,3-benzodiazol-2-yl)ethyl](ethyl)amine hydrochloride
Description
2-(1H-1,3-Benzodiazol-2-yl)ethylamine hydrochloride is a heterocyclic amine salt featuring a benzodiazole (benzimidazole) core linked to an ethylamine moiety via an ethylene chain. Its molecular formula is C₁₁H₁₆ClN₃, with a molecular weight of 223.70 g/mol. The benzodiazole ring contributes aromaticity and hydrogen-bonding capabilities, while the ethylamine hydrochloride enhances water solubility.
Properties
CAS No. |
5528-19-8 |
|---|---|
Molecular Formula |
C11H16ClN3 |
Molecular Weight |
225.72 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-12-8-7-11-13-9-5-3-4-6-10(9)14-11;/h3-6,12H,2,7-8H2,1H3,(H,13,14);1H |
InChI Key |
BHHOUPDATBCISU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=NC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride typically involves the reaction of 1,2-phenylenediamine with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the benzimidazole ring. The final step involves the alkylation of the benzimidazole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzimidazole derivatives.
Biology: In biological research, it is used to study the interactions of benzimidazole derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Heterocycle Core | Key Substituents | Salt Form |
|---|---|---|---|---|---|---|
| 2-(1H-1,3-Benzodiazol-2-yl)ethylamine hydrochloride (Target) | C₁₁H₁₆ClN₃ | 223.70 | 2 donors, 3 acceptors | 1H-1,3-Benzodiazol | Ethylamine, ethyl linker | Hydrochloride |
| 3-(1H-1,3-Benzodiazol-2-yl)propylamine hydrochloride | C₁₁H₁₄ClN₃ | 223.70 | 2 donors, 3 acceptors | 1H-1,3-Benzodiazol | Methylamine, propyl linker | Hydrochloride |
| [2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride | C₁₃H₂₀Cl₂N₃ | 253.77 | 3 donors, 3 acceptors | 1H-Benzimidazol | Isobutyl, ethyl linker | Dihydrochloride |
| [2-(1,3-Benzoxazol-2-yl)ethyl]amine hydrochloride | C₉H₁₁ClN₂O | 198.65 | 1 donor, 3 acceptors | 1,3-Benzoxazol | Ethylamine, ethyl linker | Hydrochloride |
| [2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride | C₆H₁₂ClN₃O | 177.64 | 1 donor, 4 acceptors | 1,2,4-Oxadiazol | Ethylamine, ethyl linker | Hydrochloride |
Key Observations:
Heterocycle Core: The benzodiazole/benzimidazole core (target, ) provides two nitrogen atoms, enabling strong hydrogen-bonding interactions. In contrast, benzoxazole (one oxygen, one nitrogen) and oxadiazole (two nitrogens, one oxygen) alter electron distribution, reducing basicity and solubility.
Linker Chain Length :
- A propyl linker in vs. the ethyl linker in the target compound may slightly increase flexibility and hydrophobic interactions, though this could reduce target specificity.
Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher solubility than monohydrochlorides but may require pH adjustments for biological applications.
Biological Activity
2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. Its structure indicates that it may interact with various biological pathways, making it a subject of interest for research in medicinal chemistry.
Chemical Structure
The compound has a molecular formula of and can be represented by the following structural formula:
Biological Activity Overview
The biological activities of this compound have not been extensively documented in the literature, but related compounds within the benzodiazole family have shown various pharmacological effects. Below are some potential areas of biological activity based on structural similarity and preliminary studies.
Antioxidant Activity
Research on related benzodiazole derivatives suggests that they may exhibit antioxidant properties. For instance, compounds that share structural features with 2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride have been reported to mitigate oxidative stress in neuronal cells, indicating a potential neuroprotective effect .
Antimicrobial Activity
Benzodiazole derivatives have been evaluated for their antimicrobial properties. In studies involving related compounds, significant inhibitory effects against various bacterial strains were observed. This suggests that 2-(1H-1,3-benzodiazol-2-yl)ethyl(ethyl)amine hydrochloride may also possess antimicrobial activity .
Anti-inflammatory Effects
Compounds containing benzodiazole moieties have been linked to anti-inflammatory activities. They may influence pathways such as NF-κB signaling, which is crucial in mediating inflammatory responses . This could indicate a therapeutic potential for treating inflammatory conditions.
Case Studies
- Neuroprotective Effects : A study investigating the antioxidative properties of related compounds found that pretreatment with these compounds protected against amyloid beta-induced neuronal cell death and mitochondrial damage. This indicates a potential therapeutic application in neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Efficacy : The compound J25 demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus in vitro. This suggests that similar benzodiazole derivatives could be explored for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
